6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Overview
Description
6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dihydropyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl alcohol with 4-chlorobenzaldehyde to form an intermediate, which is then reacted with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- N’-(4-((4-CHLOROBENZYL)OXY)-3-ETHOXYBENZYLIDENE)DODECANOHYDRAZIDE
Uniqueness
Compared to similar compounds, 6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. These unique properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-amino-3-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N4O2/c27-18-7-1-15(2-8-18)14-33-20-11-5-16(6-12-20)22-21(13-29)25(30)34-26-23(22)24(31-32-26)17-3-9-19(28)10-4-17/h1-12,22H,14,30H2,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQTUYAPJZTTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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